Methyl 2-o-(methylsulfonyl)pentopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-o-(methylsulfonyl)pentopyranoside typically involves the reaction of a pentopyranoside derivative with a methylsulfonyl chloride in the presence of a base. Common bases used in this reaction include pyridine or triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-o-(methylsulfonyl)pentopyranoside undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted pentopyranoside derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-o-(methylsulfonyl)pentopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-o-(methylsulfonyl)pentopyranoside involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to modifications of proteins, nucleic acids, and other cellular components, thereby influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-o-(methylsulfonyl)pentopyranoside: Similar structure but with a benzyl group instead of a methyl group.
Ethyl 2-o-(methylsulfonyl)pentopyranoside: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 2-o-(methylsulfonyl)pentopyranoside is unique due to its specific reactivity and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63554-08-5 |
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Molecular Formula |
C7H14O7S |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
(4,5-dihydroxy-2-methoxyoxan-3-yl) methanesulfonate |
InChI |
InChI=1S/C7H14O7S/c1-12-7-6(14-15(2,10)11)5(9)4(8)3-13-7/h4-9H,3H2,1-2H3 |
InChI Key |
BVUIHWAOAUKFML-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(CO1)O)O)OS(=O)(=O)C |
Origin of Product |
United States |
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